1-Oxaspiro[5.5]undecan-4-one, 2-(2-hydroxyethyl)-, (2R)-
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Overview
Description
1-Oxaspiro[55]undecan-4-one, 2-(2-hydroxyethyl)-, (2R)- is a spirocyclic compound that features a unique structure with a spiro linkage between a tetrahydrofuran ring and a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[5.5]undecan-4-one, 2-(2-hydroxyethyl)-, (2R)- typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable diol with a ketone under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[5.5]undecan-4-one, 2-(2-hydroxyethyl)-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
1-Oxaspiro[5.5]undecan-4-one, 2-(2-hydroxyethyl)-, (2R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[5.5]undecan-4-one, 2-(2-hydroxyethyl)-, (2R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[5.5]undecan-4-one: Lacks the hydroxyethyl group, resulting in different reactivity and applications.
2-(Hydroxymethyl)-1-Oxaspiro[5.5]Undecan-9-One: Similar spirocyclic structure but with different functional groups, leading to distinct chemical and biological properties.
1,4,9-Triazaspiro[5.5]undecan-2-one:
Uniqueness
1-Oxaspiro[5
Properties
CAS No. |
652986-71-5 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
(2R)-2-(2-hydroxyethyl)-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C12H20O3/c13-7-4-11-8-10(14)9-12(15-11)5-2-1-3-6-12/h11,13H,1-9H2/t11-/m1/s1 |
InChI Key |
WHDBNZHSMATNEG-LLVKDONJSA-N |
Isomeric SMILES |
C1CCC2(CC1)CC(=O)C[C@H](O2)CCO |
Canonical SMILES |
C1CCC2(CC1)CC(=O)CC(O2)CCO |
Origin of Product |
United States |
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